molecular formula C4H6ClFN2S B2629926 4-(Fluoromethyl)-1,3-thiazol-2-amine hydrochloride CAS No. 1848253-55-3

4-(Fluoromethyl)-1,3-thiazol-2-amine hydrochloride

Cat. No.: B2629926
CAS No.: 1848253-55-3
M. Wt: 168.61
InChI Key: UAXZTPAWUNUZFK-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature

This compound is a halogenated thiazole derivative characterized by a fluoromethyl substituent at the 4-position of the thiazole ring and an amine group at the 2-position, with a hydrochloride counterion. Its IUPAC name derives from the parent heterocycle, thiazole, modified by the fluoromethyl group and protonated amine.

The molecular formula is C$$4$$H$$6$$ClFN$$2$$S , with a molecular weight of 168.62 g/mol (calculated from the free base molecular weight of 132.16 g/mol plus 36.46 g/mol for HCl). The structural backbone includes a five-membered aromatic ring containing sulfur and nitrogen atoms, with the fluoromethyl (-CH$$2$$F) group at position 4 and the ammonium chloride moiety at position 2. The SMILES notation for the compound is Cl.NC1=NC(CF)=CS1 , reflecting the hydrochloride salt formation.

Compared to analogous structures, such as 5-(fluoromethyl)-4-methyl-1,3-thiazol-2-amine (C$$5$$H$$7$$FN$$2$$S) or 4-(trifluoromethyl)thiazol-2-amine (C$$4$$H$$3$$F$$3$$N$$_2$$S), this compound’s fluoromethyl group introduces distinct electronic and steric properties while maintaining the thiazole core’s aromaticity.

Historical Development in Heterocyclic Chemistry

The synthesis of 2-aminothiazole derivatives has evolved significantly since the early 20th century, driven by their pharmacological potential. The introduction of fluorinated substituents, such as fluoromethyl groups, represents a modern advancement in tuning the physicochemical properties of these heterocycles.

Early methodologies for 2-aminothiazole synthesis relied on Hantzsch thiazole synthesis, involving the reaction of α-haloketones with thioureas. However, contemporary approaches, such as Sonogashira cross-coupling (used in synthesizing 2-amino-4-(alkynylbenzenes)thiazoles), have enabled precise functionalization at specific ring positions. The fluoromethyl group’s incorporation likely involves halogenation or fluoromethylation strategies, as seen in the regioselective chlorination of 2-aminothiazoles using CuCl and n-butyl nitrite.

The development of this compound aligns with broader trends in medicinal chemistry, where fluorine substitution enhances metabolic stability and bioavailability. Its synthesis builds on protocols for analogous compounds, such as 4-(trifluoromethyl)thiazol-2-amine, adapting fluorination techniques to achieve targeted substitution.

Position within Thiazole Derivative Taxonomy

Thiazole derivatives are classified based on substituent patterns and functional groups. The table below contextualizes this compound within this taxonomy:

Compound Name Substituent at Position 4 Substituent at Position 2 Molecular Formula
This compound -CH$$_2$$F -NH$$_3^+$$Cl$$^-$$ C$$4$$H$$6$$ClFN$$_2$$S
4-(Trifluoromethyl)thiazol-2-amine -CF$$_3$$ -NH$$_2$$ C$$4$$H$$3$$F$$3$$N$$2$$S
4-Methyl-1,3-thiazol-2-amine -CH$$_3$$ -NH$$_2$$ C$$4$$H$$6$$N$$_2$$S
4-(4-Fluorophenyl)thiazol-2-amine -C$$6$$H$$4$$F -NH$$_2$$ C$$9$$H$$7$$FN$$_2$$S

This compound occupies a niche among halogenated 2-aminothiazoles , distinguished by its fluoromethyl group. Unlike bulkier substituents (e.g., trifluoromethyl or aryl groups), the fluoromethyl group balances electronegativity and steric demand, influencing intermolecular interactions in potential applications. The hydrochloride salt further modifies solubility, a critical factor in crystallization and formulation.

Properties

IUPAC Name

4-(fluoromethyl)-1,3-thiazol-2-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5FN2S.ClH/c5-1-3-2-8-4(6)7-3;/h2H,1H2,(H2,6,7);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAXZTPAWUNUZFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(S1)N)CF.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6ClFN2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Fluoromethyl)-1,3-thiazol-2-amine hydrochloride typically involves the introduction of a fluoromethyl group into the thiazole ring. One common method is the reaction of 2-aminothiazole with a fluoromethylating agent under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions: 4-(Fluoromethyl)-1,3-thiazol-2-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole derivative.

    Substitution: Nucleophilic substitution reactions can replace the fluoromethyl group with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrothiazole derivatives.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

Chemical Synthesis and Research Applications

Building Block for Complex Molecules
The compound serves as a valuable building block in organic synthesis. Its unique structural features allow it to be utilized in the construction of more complex thiazole derivatives, which are essential in developing new pharmaceuticals and agrochemicals.

Reactivity and Transformation
4-(Fluoromethyl)-1,3-thiazol-2-amine hydrochloride can undergo various chemical reactions:

  • Oxidation : Can be oxidized to form sulfoxides or sulfones.
  • Reduction : Reduction reactions can yield dihydrothiazole derivatives.
  • Substitution : The fluoromethyl group can be replaced with other functional groups through nucleophilic substitution.

These reactions demonstrate the compound's versatility as a precursor in synthetic chemistry.

Biological Applications

Antimicrobial Properties
Research indicates that thiazole derivatives exhibit antimicrobial activity. This compound has been studied for its potential effectiveness against various pathogens, including Mycobacterium tuberculosis, a significant global health concern . The structural modifications introduced by the fluoromethyl group enhance its biological activity compared to other thiazole compounds.

Pharmaceutical Development
The compound is being investigated as a pharmaceutical intermediate. Its ability to interact with specific molecular targets suggests potential therapeutic applications. The fluoromethyl group may enhance binding affinity to enzymes or receptors, thereby modulating their activity. Ongoing research aims to elucidate these mechanisms further.

Industrial Applications

Agrochemical Development
In the agricultural sector, this compound is utilized in the development of agrochemicals. Its efficacy as a pesticide or herbicide precursor is under investigation, leveraging its biological properties to improve crop protection strategies.

Case Studies and Research Findings

StudyFindings
Synthesis and Evaluation of 2-AminothiazolesDemonstrated antibacterial activity against Mycobacterium tuberculosis; structural modifications enhanced efficacy .
Antimicrobial Activity of Thiazole DerivativesFound that thiazole derivatives show promise against various bacterial strains; this compound was among the tested compounds .
Role in Pharmaceutical ChemistryInvestigated as a key intermediate in synthesizing novel drug candidates; highlighted its potential for further development in medicinal chemistry .

Mechanism of Action

The mechanism of action of 4-(Fluoromethyl)-1,3-thiazol-2-amine hydrochloride involves its interaction with specific molecular targets. The fluoromethyl group can enhance the compound’s ability to bind to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Comparison with Similar Thiazol-2-amine Derivatives

Structural and Physicochemical Properties

Thiazol-2-amine derivatives vary significantly based on substituents at positions 4 and 5, as well as the nature of the counterion. Below is a comparative analysis of key analogs:

Compound Substituents Molecular Formula Molecular Weight Salt Form Key Features
4-(Fluoromethyl)-1,3-thiazol-2-amine hydrochloride (Target) 4-CH2F, 2-NH2 C4H6ClFN2S 168.62 (calc.) Hydrochloride Fluoromethyl group enhances electronegativity and potential metabolic stability
SSR125543A 4-Cl, 5-Me, N-cyclopropyl, N-propargyl C24H26ClFN2S 452.99 Hydrochloride CRF1 receptor antagonist; chloro and methoxy groups enhance receptor affinity
5-(3-Chlorobenzyl)-4-methyl-1,3-thiazol-2-amine hydrochloride 4-Me, 5-(3-Cl-benzyl) C12H14Cl2N2S 289.23 Hydrochloride Chlorobenzyl substituent increases lipophilicity
4-Amino-2-methyl-5-phenylthiazole Hydrochloride 4-NH2, 2-Me, 5-Ph C10H11ClN2S 226.72 Hydrochloride Methyl and phenyl groups contribute to rigid planar structure
TH-644 4-(3-F-4-MeO-Ph), N-4-phenoxyphenyl C17H14BrFN2OS 393.28 Hydrobromide Fluoro-methoxyphenyl group modulates RANKL/LPS-mediated inflammatory pathways
4-(4-Chlorophenyl)-N-(naphthalen-1-yl)-1,3-thiazol-2-amine hydrochloride 4-(4-Cl-Ph), 2-NH-naphthyl C19H14Cl2N2S 377.30 Hydrochloride Chlorophenyl and naphthyl groups enhance π-π stacking in receptor binding

Key Observations :

  • Fluorine vs. Chlorine : Fluorine’s smaller atomic radius and higher electronegativity (e.g., in the target compound and TH-644) may improve metabolic stability compared to bulkier chloro substituents (e.g., SSR125543A) .
  • Salt Forms : Hydrochloride salts dominate (target compound, SSR125543A, ), improving aqueous solubility for in vivo applications.
Neuropharmacological Agents
  • SSR125543A : A potent corticotropin-releasing factor (CRF1) receptor antagonist (Ki = 2.3 nM) with selectivity over CRF2 receptors. Its 2-chloro-4-methoxy-5-methylphenyl group is critical for binding .
  • Comparison : The target compound’s fluoromethyl group may reduce off-target interactions compared to SSR125543A’s chloro substituent, though affinity data are needed.
Anti-Inflammatory and Osteoclast Inhibitors
  • TH-644: Inhibits RANKL- and LPS-induced osteoclastogenesis (IC50 = 1.2 μM) via prostaglandin E2 modulation. The fluoro-methoxyphenyl group enhances activity over non-fluorinated analogs .
  • Comparison : Fluorine’s role in TH-644 suggests the target compound’s fluoromethyl group could similarly modulate inflammatory pathways.
Antimicrobial Agents
  • 4-(1H-Benzimidazol-2-yl)-1,3-thiazol-2-amines : Exhibit broad-spectrum antibacterial activity (MIC = 8–32 μg/mL) against Gram-positive and Gram-negative strains. The benzimidazole-thiazole hybrid structure is key .
  • Comparison : The target compound’s fluoromethyl group may alter antimicrobial efficacy by influencing membrane penetration or target binding.

Biological Activity

4-(Fluoromethyl)-1,3-thiazol-2-amine hydrochloride is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antiviral research. Thiazole derivatives are known for their diverse pharmacological profiles, including antibacterial, antifungal, and anticancer properties. This article explores the biological activity of this compound, supported by relevant research findings and case studies.

Chemical Structure and Properties

The chemical structure of this compound includes a thiazole ring substituted with a fluoromethyl group. This structural modification can influence the compound's biological activity by enhancing its lipophilicity and modifying its interaction with biological targets.

Antiviral Activity

Recent studies have demonstrated that thiazole derivatives exhibit significant antiviral properties. For instance, compounds similar to 4-(Fluoromethyl)-1,3-thiazol-2-amine have shown efficacy against various strains of influenza virus. A study comparing several aminothiazole derivatives revealed that certain substitutions within the thiazole ring led to enhanced antiviral activity comparable to standard antiviral agents like oseltamivir .

Antibacterial Activity

The antibacterial potential of this compound has been investigated against a range of bacterial pathogens. Research indicates that thiazole derivatives can effectively inhibit the growth of Escherichia coli and Bacillus subtilis, with minimum inhibitory concentrations (MIC) demonstrating promising results . The mechanism of action is believed to involve interference with bacterial cell wall synthesis or protein function.

Antifungal Activity

In addition to antibacterial properties, derivatives of thiazoles have shown antifungal activity. Compounds possessing similar structures have been tested against fungi such as Candida albicans and Aspergillus niger, demonstrating significant inhibition rates . The presence of halogen substituents in the phenyl ring is often correlated with increased antifungal activity.

Case Studies and Research Findings

StudyFindings
Identified significant antiviral activity against influenza A strains; compounds with specific substitutions showed enhanced efficacy.
Demonstrated strong antibacterial activity against M. tuberculosis with sub-micromolar MIC values; selective for mycobacterial species.
Showed antifungal properties against C. albicans and A. niger, highlighting the importance of substituent groups on biological activity.

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structure. Key findings from SAR studies indicate:

  • Electronegative Substituents : The presence of electronegative groups (e.g., fluorine) enhances antimicrobial activity.
  • Positioning of Functional Groups : The location and nature of substituents on the thiazole ring significantly affect potency and selectivity against various pathogens.

Q & A

Basic: What synthetic methodologies are recommended for preparing 4-(Fluoromethyl)-1,3-thiazol-2-amine hydrochloride?

Answer:
The synthesis of thiazol-2-amine derivatives typically involves cyclization reactions between α-haloketones or α-haloaldehydes and thioureas or thioamides. For fluoromethyl-substituted analogs, fluorinated building blocks (e.g., fluoromethyl ketones) are critical. A common approach includes:

  • Step 1: Reacting 2-fluoromethyl-1,3-thiazole precursors with ammonia or protected amines under reflux conditions in polar aprotic solvents (e.g., DMF or THF) .
  • Step 2: Hydrochloride salt formation via treatment with HCl gas or concentrated HCl in anhydrous ethanol.
    Key considerations:
  • Use inert atmosphere to prevent decomposition of fluorinated intermediates.
  • Monitor reaction progress via TLC or LC-MS to optimize yield and purity.

Basic: How is structural characterization of this compound performed?

Answer:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H/¹³C NMR: Assign peaks for the fluoromethyl group (δ ~4.5–5.5 ppm for ¹H; δ ~80–90 ppm for ¹³C due to fluorine coupling) and thiazole ring protons .
    • ¹⁹F NMR: Confirm fluoromethyl substitution (δ ~-200 to -220 ppm).
  • X-ray Crystallography: Resolve crystal packing and bond angles (e.g., thiazole ring planarity, fluoromethyl orientation) using single-crystal diffraction .
  • Mass Spectrometry (HRMS): Verify molecular ion ([M+H]⁺) and isotopic pattern matching the formula C₄H₆ClFN₂S .

Advanced: How can researchers address discrepancies in biological activity data across different assay systems?

Answer:
Discrepancies may arise from assay conditions (e.g., cell lines, receptor isoforms, or buffer pH). Strategies include:

  • Comparative Pharmacological Profiling:
    • Test the compound in parallel assays (e.g., cAMP inhibition in Y79 cells vs. CRF1 receptor binding in HEK293 cells) to identify system-specific biases .
    • Use radioligand displacement assays (e.g., [¹²⁵I]-Tyr⁰-CRF) to validate receptor affinity .
  • Kinetic Analysis: Measure on/off rates (e.g., surface plasmon resonance) to differentiate allosteric vs. orthosteric binding mechanisms .

Advanced: What experimental designs are optimal for elucidating the pharmacokinetic (PK) profile of this compound?

Answer:

  • In Vivo PK Studies:
    • Oral Bioavailability: Administer the compound orally (e.g., 10–30 mg/kg in rodents) and measure plasma concentrations via LC-MS/MS. Compare with intravenous dosing .
    • Brain Penetration: Use ex vivo receptor occupancy assays (e.g., CRF1 receptor binding in rat brain homogenates post-administration) .
  • Metabolite Identification: Incubate with liver microsomes and profile metabolites using UPLC-QTOF-MS.

Advanced: How can computational modeling enhance understanding of structure-activity relationships (SAR) for this compound?

Answer:

  • Molecular Docking: Model interactions with CRF1 receptors using cryo-EM or homology-modeled structures (e.g., PDB: 7S7S). Focus on fluoromethyl-thiazole binding to hydrophobic pockets .
  • QSAR Analysis: Corrogate electronic (Hammett σ) and steric (Taft Es) parameters of fluoromethyl substituents with in vitro potency data.

Basic: What stability considerations are critical for handling this compound?

Answer:

  • Storage: Store at -20°C under anhydrous conditions (desiccator) to prevent hydrolysis of the fluoromethyl group.
  • Light Sensitivity: Protect from UV exposure to avoid thiazole ring degradation.

Advanced: How can researchers mitigate synthetic challenges in scaling up fluoromethyl-thiazole derivatives?

Answer:

  • Fluorine Handling: Use fluorinated reagents (e.g., Selectfluor®) in flow reactors to control exothermic reactions.
  • Purification: Employ reverse-phase HPLC with trifluoroacetic acid (TFA) as a counterion to improve resolution of polar intermediates.

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